2-(Tritylthio)acetic acid

Protecting group chemistry Thioester hydrolysis Kinetic analysis

Researchers requiring a stable, protected thiol handle for multi-step synthesis often struggle with premature deprotection or oxidation of free thiols. 2-(Tritylthio)acetic acid solves this by providing a robust, acid-labile S-trityl protecting group that remains inert under basic and nucleophilic conditions. • Orthogonal stability: The tritylthio bond resists alkaline hydrolysis and nucleophilic attack, allowing selective transformations elsewhere in the molecule before quantitative deprotection with TFA. • Nanoparticle-ready: Enables controlled functionalization of gold surfaces via esterification, trityl deprotection, and self-assembled monolayer formation. • Supply assurance: ≥98% purity by HPLC; shipped under wet ice to ensure integrity upon arrival.

Molecular Formula C21H18O2S
Molecular Weight 334.4 g/mol
CAS No. 34914-36-8
Cat. No. B1587632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tritylthio)acetic acid
CAS34914-36-8
Molecular FormulaC21H18O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O
InChIInChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
InChIKeyRYRPHZROJNDXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tritylthio)acetic Acid CAS 34914-36-8: Procurement Data & Core Chemical Identity


2-(Tritylthio)acetic acid (CAS 34914-36-8), also known as S-tritylthioacetic acid or acetic acid, [(triphenylmethyl)thio]-, is an organic thioether compound with the molecular formula C21H18O2S and a molecular weight of 334.43 g/mol . It features a bulky trityl (triphenylmethyl) group attached to a sulfur atom, which is further linked to an acetic acid moiety. This compound is primarily utilized as a protected thiol reagent in organic synthesis, particularly for the introduction of thiol functionalities in complex molecules. The trityl group serves as a robust protecting group for the thiol, enabling selective reactions on other parts of a molecule before its eventual removal under specific conditions to reveal the free thiol [1]. Its physical properties, such as a predicted density of 1.218±0.06 g/cm³ and a melting point of 162.5-163 °C, are characteristic of this class of protected thiols .

2-(Tritylthio)acetic Acid CAS 34914-36-8: Why Generic Substitution Fails in Advanced Synthesis


Generic substitution with other S-protected thiols or simpler thiol reagents fails because 2-(tritylthio)acetic acid provides a unique and predictable combination of hydrolytic stability and clean, orthogonal deprotection chemistry. The bulky trityl group imparts significant steric hindrance, which not only stabilizes the S-C bond under a variety of reaction conditions but also ensures that the protecting group can be removed selectively without affecting other sensitive functionalities . As demonstrated by the foundational work of Morse and Tarbell, the kinetic profile of trityl thiolacetates under acidic conditions is distinct from that of smaller alkyl or benzyl analogs, undergoing a unique alkyl-sulfur cleavage pathway [1]. This behavior is not a general property of all thioethers and dictates the specific conditions under which the thiol can be unmasked. Therefore, substituting this compound with an unprotected thiol (e.g., thioglycolic acid) would lead to uncontrolled reactivity and potential oxidation, while using a different protecting group (e.g., acetyl, benzyl) would alter the required deprotection strategy and potentially compromise yields due to side reactions [2].

2-(Tritylthio)acetic Acid CAS 34914-36-8: Evidence Guide for Performance and Selection


2-(Tritylthio)acetic Acid: Differential Acid-Catalyzed Hydrolysis Kinetics and Cleavage Pathway vs. Trityl Acetate

Under acidic conditions, trityl thiolacetate (an ester derivative) undergoes measurable hydrolysis with alkyl-sulfur cleavage to form triphenylcarbinol, whereas the analogous oxygen ester, trityl acetate, is hydrolyzed instantly even in neutral solution [1]. This kinetic difference is critical for planning orthogonal deprotection strategies in multi-step synthesis. The hydrolysis of trityl thiolacetate occurs at a measurable rate, in stark contrast to the instantaneous solvolysis of its oxygen counterpart, demonstrating the unique stability of the C-S bond in this system [1].

Protecting group chemistry Thioester hydrolysis Kinetic analysis

2-(Tritylthio)acetic Acid: Divergent Alkaline Hydrolysis Pathway vs. Acid-Catalyzed Conditions

A key differentiator for 2-(tritylthio)acetic acid and its esters is the divergent hydrolysis mechanism based on pH. While acid catalysis promotes alkyl-sulfur cleavage (C-S bond fission), alkaline hydrolysis proceeds via acyl-oxygen cleavage, and critically, does not appear to involve alkyl-sulfur cleavage [1]. Furthermore, the alkaline hydrolysis of trityl thiolacetate proceeds at a rate comparable to those of other esters [1]. This dual-pathway behavior, where the site of bond scission can be tuned by pH, is a distinct mechanistic feature compared to simple alkyl thioethers.

Protecting group chemistry Thioester hydrolysis Reaction mechanism

2-(Tritylthio)acetic Acid: Validated Utility in Two-Step Bioconjugation and Nanotechnology Applications

The practical value of 2-(tritylthio)acetic acid is validated by its successful use as a protected thiol linker in a published two-step protocol for introducing thiol groups into biologically active compounds like genistein, diosgenin, and fluticasone propionate [1]. The process involves esterification of the compound with a hydroxy-containing molecule, followed by removal of the S-trityl protecting group. This methodology was specifically developed to create thiol derivatives for applications such as binding to gold nanoparticles, exploiting the strong interaction between sulfur nucleophiles and gold surfaces [1].

Bioconjugation Nanotechnology Solid-phase synthesis

2-(Tritylthio)acetic Acid CAS 34914-36-8: Optimal Application Scenarios


Synthesis of Advanced Materials for Nanotechnology

In the development of functionalized nanoparticles, particularly gold nanoparticles (AuNPs), 2-(tritylthio)acetic acid serves as an ideal protected linker. Its use allows for the controlled attachment of complex, biologically active molecules to the nanoparticle surface. The methodology, as demonstrated by Ostrowski et al. (2020), involves an initial esterification step with the protected thioacetic acid, followed by deprotection of the S-trityl group to reveal the free thiol. This free thiol then forms a strong, self-assembled monolayer on the gold surface, anchoring the desired payload [1]. This scenario leverages the compound's stability during the coupling step and the clean deprotection that is essential for subsequent surface chemistry.

Multi-Step Synthesis Requiring Orthogonal Thiol Protection

This scenario applies to the synthesis of complex organic molecules where a latent thiol group is required but must remain inert through a sequence of diverse reactions. 2-(Tritylthio)acetic acid is incorporated early in the synthesis. The trityl group provides robust protection against a wide range of conditions—including basic, nucleophilic, and mildly acidic environments—that would otherwise react with or oxidize a free thiol. The foundational kinetic work by Morse and Tarbell (1952) confirms that the tritylthio group is stable to alkaline hydrolysis (which proceeds via acyl-oxygen cleavage) and undergoes a specific, tunable cleavage under more forcing acidic conditions [2]. This allows for its selective removal at a late stage to install the required thiol functionality without affecting other sensitive parts of the molecule [3].

Preparation of Thiol-Containing Peptide and Drug Conjugates

2-(Tritylthio)acetic acid is a valuable building block for introducing a protected mercaptoacetyl group into peptides or other drug-like molecules. The mercaptoacetyl moiety is a common feature in chelating agents for radiopharmaceuticals (e.g., 99mTc labeling) and in linkers for antibody-drug conjugates (ADCs) . Using the S-trityl protected acid ensures that the thiol does not interfere with peptide coupling reactions or other manipulations. The protection strategy is well-established, as the lability of the bond between the trityl group and sulfur has been extensively documented and exploited in peptide synthesis [3]. Following conjugation, the trityl group can be removed under standard acidic conditions (e.g., TFA with scavengers) to generate the free thiol for subsequent bioconjugation or metal coordination.

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